molecular formula C12H15FN2O B2688627 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1339196-74-5

2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2688627
CAS No.: 1339196-74-5
M. Wt: 222.263
InChI Key: UJVITQJFYKHDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide is a synthetic azetidine derivative of interest in medicinal chemistry and drug discovery research. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a key scaffold in the design of bioactive molecules and is present in compounds investigated for a range of therapeutic areas . Azetidine derivatives have been extensively studied for their pharmacological potential, with research indicating applications as inhibitors for various enzymes and receptors . Some azetidine-based compounds are recognized for their role as tyrosine kinase inhibitors, which are valuable tools for investigating cellular signaling pathways . Furthermore, specific substituted azetidin-2-ones (β-lactams) have demonstrated significant antiproliferative activity by acting as tubulin polymerization inhibitors, disrupting microtubule formation and leading to cell cycle arrest . The presence of the 4-fluorobenzyl group in this molecule suggests potential for enhanced binding affinity and pharmacokinetic properties, a common modification in lead optimization . Researchers utilize this compound as a building block for the synthesis of more complex molecules and as a chemical probe for studying neuropharmacological and oncological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-3-1-9(2-4-11)8-15-12(16)5-10-6-14-7-10/h1-4,10,14H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVITQJFYKHDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide typically involves the formation of the azetidine ring followed by functionalization. . This method efficiently produces functionalized azetidines, although it has inherent challenges. Industrial production methods may involve optimizing reaction conditions to improve yield and scalability, such as using specific catalysts or reaction environments to facilitate the formation of the azetidine ring.

Chemical Reactions Analysis

Azetidine Ring

The azetidine (4-membered β-lactam) ring is a strained heterocycle, making it prone to:

  • Ring-opening reactions via nucleophilic attack (e.g., by water, amines, or alcohols), particularly under acidic or basic conditions.

  • Hydrogenation of the lactam carbonyl to form a secondary amine.

  • Functionalization at the 3-position via alkylation or arylation.

Acetamide Group

The acetamide moiety may undergo:

  • Hydrolysis to form carboxylic acid derivatives under strong acidic or basic conditions.

  • Condensation with aldehydes or ketones to form imines or enamines.

4-Fluorobenzyl Group

The fluorinated aromatic system is likely to participate in:

  • Electrophilic aromatic substitution (e.g., nitration, sulfonation), though fluorine’s electron-withdrawing effect reduces reactivity.

  • Cross-coupling reactions (e.g., Suzuki–Miyaura) if halogenated derivatives are synthesized.

Hypothetical Reaction Pathways

The table below summarizes plausible transformations based on analogous compounds ( ):

Reaction Type Reagents/Conditions Expected Product
Azetidine ring-openingH₂O, HCl (1M), reflux3-Aminobutanamide derivative
Acetamide hydrolysisNaOH (6M), 100°C2-(Azetidin-3-yl)acetic acid
Fluorophenyl substitutionHNO₃, H₂SO₄, 0°CNitro-substituted benzylacetamide derivative
HydrogenationH₂ (1 atm), Pd/C, EtOHTetrahydroazetidine-acetamide

Challenges in Reaction Characterization

  • Stability : The β-lactam ring’s strain may lead to decomposition under standard reaction conditions, complicating isolation of pure products.

  • Stereochemistry : Functionalization at the azetidine 3-position could yield diastereomers, requiring chiral resolution techniques.

  • Fluorine Effects : The electron-withdrawing nature of fluorine may suppress electrophilic substitution on the benzyl group.

Research Gaps and Recommendations

No experimental data exists for this compound. Priority investigations should include:

  • Kinetic studies of azetidine ring-opening in polar protic solvents.

  • Catalytic cross-coupling to diversify the fluorophenyl moiety.

  • Computational modeling (DFT) to predict regioselectivity in substitution reactions.

Scientific Research Applications

The compound's structure suggests potential interactions with various biological targets, making it a candidate for several therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structural motifs may exhibit anticancer properties. For instance, studies have shown that azetidine derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. In silico molecular docking studies have demonstrated favorable binding affinities, suggesting that 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide could be further explored as a VEGFR-2 inhibitor .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to disease pathways. For example, related compounds have shown inhibition against tyrosinase, an enzyme involved in melanin production, indicating potential applications in treating pigmentation disorders .

Neuropharmacology

Given the presence of the azetidine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders.

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of azetidine-based hybrids revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The study highlighted the need for further optimization to enhance selectivity and reduce toxicity .

Case Study 2: Tyrosinase Inhibition

In a comparative study of various acetamide derivatives, it was found that compounds structurally related to 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide showed IC50 values ranging from 0.51 μM to >200 μM against mushroom tyrosinase. This suggests a promising avenue for developing skin-lightening agents or treatments for hyperpigmentation .

Research Findings

The following table summarizes key findings from recent studies on the applications of 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide and related compounds:

Application AreaFindingsReferences
AnticancerInhibition of VEGFR-2; apoptosis induction in cancer cell lines
Enzyme InhibitionSignificant inhibition of tyrosinase; potential use in treating pigmentation disorders
NeuropharmacologyPotential interactions with neurotransmitter systems; further research needed

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and proteins, potentially inhibiting their function or altering their activity. This interaction can affect various biological pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Key Observations :

  • Azetidine vs.
  • Aromatic Systems : Compounds with bulkier aromatic systems (e.g., naphthyl in ) exhibit higher lipophilicity, which may limit blood-brain barrier penetration compared to the target’s compact azetidine .

Pharmacokinetic and Functional Comparisons

Table 2: Pharmacokinetic and Functional Properties
Compound Name logP (Predicted) Metabolic Stability Biological Activity Key Functional Groups References
2-(Azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide Moderate (~2.5) High Potential CNS activity Azetidine, 4-fluorobenzyl
LBJ-03 () Higher (~3.0) Moderate IDO1 inhibition (IC₅₀ = 0.8 μM) 3-Cyanopyridin-2-ylthio
Compound 13m () High (~3.8) Low MMP-7/13 inhibition Isoindole-1,3-dione, hydroxyalkyl
N-(4-Fluorophenyl)-2-azidoacetamide () Low (~1.8) Low Click chemistry substrate Azide, 4-fluorophenyl

Key Observations :

  • Metabolic Stability : The target compound’s azetidine ring likely confers higher stability compared to azide-containing analogs () or ester-linked derivatives (), which are prone to hydrolysis .
  • Biological Targets: Cyanopyridine-based compounds () show potent enzyme inhibition (e.g., IDO1), while isoindole-dione derivatives () target matrix metalloproteinases (MMPs). The target’s lack of a heterocyclic scaffold suggests distinct target interactions .
  • logP and Solubility : The target’s moderate logP balances membrane permeability and aqueous solubility, contrasting with highly lipophilic naphthyl derivatives () or polar hydroxamate inhibitors () .

Contradictions and Limitations

  • Synthetic Yields : Compounds like LBJ-08 () show low yields (~43%), whereas isoindole-dione derivatives () achieve up to 53% yields, highlighting variability in synthetic feasibility .
  • Biological Data Gaps : While IDO1 and MMP inhibitors are well-characterized (), the target compound lacks explicit activity data, necessitating further studies .

Biological Activity

2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide is a synthetic compound belonging to the azetidine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features of azetidines contribute to their reactivity and biological interactions, making them candidates for various therapeutic applications.

  • IUPAC Name : 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide
  • Molecular Formula : C12H15FN2O
  • Molecular Weight : 220.26 g/mol
  • CAS Number : 1339196-74-5

The biological activity of 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The azetidine ring's strain allows for unique reactivity, enabling the compound to inhibit or modify the activity of various proteins involved in biological pathways. This characteristic positions it as a valuable tool in drug discovery and development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidine derivatives, including this compound. For instance, azetidine-based compounds have demonstrated the ability to induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways. In vitro assessments have shown that these compounds can inhibit cell proliferation in various cancer types, including breast (MCF-7) and lung (A549) cancers.

CompoundCell LineIC50 (µM)Mechanism
2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamideMCF-7TBDApoptosis induction
Azetidine derivative XA549TBDCell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Emerging research indicates that azetidine derivatives may possess neuroprotective properties. These compounds could potentially mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the efficacy of several azetidine derivatives, including 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide, against MCF-7 cells.
    • Results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics.
    • Mechanistic studies revealed activation of caspase pathways leading to apoptosis.
  • Antimicrobial Screening :
    • A series of azetidine compounds were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • The tested compound showed promising results, inhibiting bacterial growth at micromolar concentrations.

Q & A

Q. What are the recommended synthetic routes for 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide, and how can reaction conditions be optimized?

Answer:

  • Multi-step synthesis : Start with azetidine-3-carboxylic acid derivatives and couple with 4-fluorobenzylamine via amide bond formation. Use coupling agents like HATU or DCC in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Monitor purity via TLC or HPLC .
  • Optimization : Adjust stoichiometry of reagents (e.g., triethylamine as a base) and reaction time (3–6 hours) to improve yield. Characterize intermediates using NMR and FTIR .

Q. How can the structural features of this compound be characterized to confirm its identity?

Answer:

  • X-ray crystallography : Resolve the crystal structure to determine dihedral angles between the azetidine ring and 4-fluorophenyl group, which influence conformational stability .
  • Spectroscopic methods :
    • NMR : Analyze 1^1H and 13^13C spectra for azetidine N–H protons (~δ 3.5–4.5 ppm) and acetamide carbonyl signals (~δ 165–170 ppm) .
    • FTIR : Confirm amide C=O stretching (~1650–1680 cm1^{-1}) and aromatic C–F vibrations (~1220 cm1^{-1}) .
  • Mass spectrometry : Use HRMS to verify the molecular ion peak (expected m/z for C12_{12}H14_{14}FN2_2O: 237.11) .

Q. What analytical methods ensure purity and detect related substances in this compound?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time and peak area comparisons against reference standards validate purity (>98%) .
  • TLC : Monitor synthesis progress using silica plates (ethyl acetate:hexane = 1:1) and visualize under UV light .
  • Elemental analysis : Confirm C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on azetidine or fluorophenyl groups) affect biological activity?

Answer:

  • Structure-activity relationship (SAR) :
    • Replace the 4-fluorophenyl group with chlorophenyl or methoxyphenyl derivatives to assess changes in lipophilicity (logP) and binding affinity .
    • Introduce methyl groups to the azetidine ring to study steric effects on target interactions (e.g., GPCRs or enzymes) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like σ receptors or kinases. Compare electrostatic potential surfaces of analogs .

Q. How can conflicting bioactivity data from different assays be resolved?

Answer:

  • Assay validation :
    • Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature) to minimize variability .
    • Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm binding affinities .
  • Impurity profiling : Analyze inactive batches via LC-MS to detect trace impurities (e.g., hydrolyzed acetamide or dehalogenated byproducts) that may suppress activity .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Salt formation : Prepare hydrochloride salts by reacting the free base with HCl in ethanol to enhance aqueous solubility .
  • Prodrug design : Synthesize ester derivatives (e.g., acryloyloxyimino groups) that hydrolyze in vivo to release the active compound .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to increase plasma stability .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

Answer:

  • ADME prediction : Use SwissADME to calculate topological polar surface area (TPSA < 60 Å2^2 for blood-brain barrier penetration) and P-glycoprotein substrate likelihood .
  • Metabolic stability : Simulate CYP450 metabolism (CYP3A4/2D6) with StarDrop to identify labile sites (e.g., azetidine ring oxidation) .
  • Free energy perturbation (FEP) : Model substituent effects on binding free energy to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.